1,3-Dichloro-2-methyl-5-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

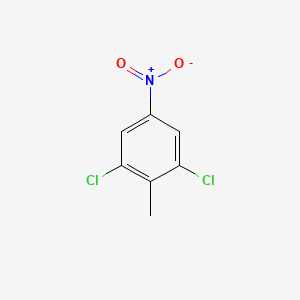

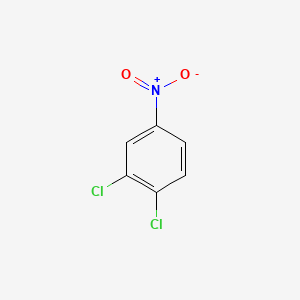

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVCGWLHTVGNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290995 | |

| Record name | 1,3-dichloro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-69-1 | |

| Record name | 7149-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dichloro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-methyl-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dichloro-2-methyl-5-nitrobenzene CAS number

An In-Depth Technical Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's core properties, synthesis, analytical characterization, potential applications, and critical safety protocols.

Compound Identification and Core Properties

This compound is a substituted aromatic compound whose utility in organic synthesis stems from the specific arrangement of its functional groups. The presence of two chlorine atoms, a methyl group, and an electron-withdrawing nitro group on the benzene ring offers a versatile scaffold for further chemical modification.

Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 7149-69-1 | [1][2][3][4] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [3][4][5] |

| Molecular Weight | 206.03 g/mol | [3][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,6-Dichloro-4-nitrotoluene | [5] |

| Appearance | Pale yellow to light yellow solid | [1][2] |

| Melting Point | 62-65 °C | [5] |

| Boiling Point | 280 °C | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Flash Point | 123 °C | [5] |

| InChIKey | RUVCGWLHTVGNGI-UHFFFAOYSA-N | [4] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is typically achieved through the chlorination of a suitable precursor. A common and effective method involves the direct chlorination of 4-nitrotoluene.[1][5] Understanding the rationale behind this protocol is key to achieving high yield and purity.

Experimental Protocol: Synthesis from 4-Nitrotoluene

This protocol is based on the electrophilic aromatic substitution reaction where 4-nitrotoluene is chlorinated using trichloroisocyanuric acid (TCCA) in the presence of a strong acid catalyst.

Step-by-Step Methodology:

-

Reaction Setup: A mixture of 4-nitrotoluene (1 equivalent), trichloroisocyanuric acid (TCCA, ~1 equivalent), and concentrated sulfuric acid is prepared in a suitable reaction vessel. The sulfuric acid acts as both a solvent and a catalyst, protonating the TCCA to generate a more potent electrophilic chlorine species.

-

Reaction Execution: The mixture is stirred at an elevated temperature (e.g., 60°C) for an extended period (e.g., 20 hours) to ensure complete conversion.[1][5] The methyl group of 4-nitrotoluene is an ortho-, para-director, but the strong deactivating effect of the nitro group and steric hindrance from the methyl group directs the chlorination to the positions ortho to the methyl group (positions 2 and 6, which become 1 and 3 in the final product nomenclature).

-

Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice water.[1][5] This step quenches the reaction and precipitates the crude organic product. The resulting mixture is filtered, often through a pad of diatomaceous earth (Celite), to separate the solid product. The filter cake is washed with a suitable organic solvent, such as diethyl ether or methyl t-butyl ether, to recover any adsorbed product.[5] The organic layer of the filtrate is separated, and the aqueous layer is extracted further with the organic solvent to maximize recovery.[1][5]

-

Purification: The combined organic layers are washed with brine to remove residual acid and water, dried over an anhydrous drying agent like sodium sulfate, and concentrated under reduced pressure to yield the crude product as a light yellow solid.[1][5]

-

Final Purification: For achieving high purity required for pharmaceutical applications, the crude product is purified by silica gel column chromatography using a non-polar eluent such as hexane.[1] This separates the desired product from any side products or unreacted starting material.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Ensuring the identity, purity, and quality of this compound is paramount, particularly when it is intended as a starting material for drug synthesis. A multi-technique analytical approach is required for comprehensive characterization. While specific methods for this exact compound are not extensively published, standard analytical protocols for chlorinated nitroaromatics are applicable.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water would be a logical starting point for method development. This technique can effectively separate the main compound from impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile and thermally stable compounds like this one.[6] Coupling it with a mass spectrometer allows for both quantification and definitive identification based on the compound's mass spectrum and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation. The proton NMR would show characteristic signals for the aromatic protons and the methyl group, with chemical shifts and coupling patterns confirming the substitution pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups, such as the C-Cl, C-NO₂, and aromatic C-H bonds, through their characteristic vibrational frequencies.

Applications in Research and Drug Development

Chlorinated nitroaromatic compounds are vital building blocks in the synthesis of a wide range of industrial chemicals, including pharmaceuticals and agrochemicals.[7][8] While specific FDA-approved drugs directly listing this compound as a starting material are not prominent in public literature, its chemical structure makes it a highly valuable intermediate for several strategic transformations.

-

Intermediate for Heterocyclic Synthesis: The nitro group can be readily reduced to an amine (aniline derivative). This resulting amino group is a nucleophile that can be used to construct various heterocyclic rings, which are core structures in many pharmacologically active molecules.[7]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group, along with the two chlorine atoms, activates the benzene ring for SₙAr reactions.[8] This allows for the displacement of the chlorine atoms by various nucleophiles (e.g., amines, alkoxides, thiols), enabling the introduction of new functional groups and the construction of more complex molecular architectures.

-

Scaffold for Medicinal Chemistry: The substituted benzene ring serves as a rigid scaffold. The existing functional groups can be systematically modified to explore structure-activity relationships (SAR) in a drug discovery program. For instance, the dichloro-nitrotoluene core can be elaborated into novel kinase inhibitors, anti-infective agents, or other therapeutic candidates.

Safety, Handling, and Storage

As a chlorinated nitroaromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

-

Health Hazards: Causes skin irritation and serious eye irritation.[2][9] May be harmful if inhaled or swallowed, causing respiratory tract irritation.[2]

-

Chemical Hazards: Decomposes on heating to produce toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[2][10] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[2][10][11]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Facilities should be equipped with an eyewash station and a safety shower.[9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[9]

-

Skin Protection: Wear appropriate protective gloves and a lab coat or long-sleeved clothing to prevent skin exposure.[9]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][11]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical advice.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[9]

Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials.[2][11]

-

Keep the container tightly closed.[11]

References

-

Chemsrc. (n.d.). This compound | CAS#:7149-69-1. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 7149-69-1. Retrieved from [Link]

-

Aarti Industries Limited. (2016). List of Products and their Production Capacity. Retrieved from [Link]

-

MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Inchem. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

Sources

- 1. This compound | 7149-69-1 [chemicalbook.com]

- 2. This compound | CAS#:7149-69-1 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 7149-69-1 [matrix-fine-chemicals.com]

- 5. echemi.com [echemi.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.it [fishersci.it]

- 10. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [inchem.org]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,3-dichloro-2-methyl-5-nitrobenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into its core chemical properties, synthesis protocols, reactivity, and safety considerations, offering field-proven insights to support laboratory and industrial applications.

Core Physicochemical and Structural Properties

This compound (CAS No. 7149-69-1) is a substituted nitroaromatic compound.[1][2][3][4] Its molecular structure, featuring two chlorine atoms, a methyl group, and a nitro group on a benzene ring, makes it a versatile precursor in organic synthesis. The compound typically appears as a pale yellow to light yellow solid.[1][2]

Structural Representation

Caption: Chemical structure of this compound.

Table 1: Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 7149-69-1 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [3][4][5] |

| Molecular Weight | 206.03 g/mol | [4][5][6] |

| Appearance | Pale yellow / Light yellow solid | [1][2] |

| Melting Point | 62 - 65 °C | [2][6] |

| Boiling Point | ~280 °C at 760 mmHg | [2][6] |

| Density | 1.5 ± 0.1 g/cm³ | [2][6] |

| SMILES | CC1=C(Cl)C=C(C=C1Cl)=O | [3] |

| InChIKey | RUVCGWLHTVGNGI-UHFFFAOYSA-N | [3] |

| Solubility | Insoluble in water; Soluble in ether, toluene | [1][6][7] |

Synthesis Protocol and Workflow

The synthesis of this compound is typically achieved from 4-nitrotoluene. The established protocol involves a chlorination step followed by a rearrangement.[1][6] The choice of trichloroisocyanuric acid (TCCA) as a chlorinating agent in concentrated sulfuric acid is effective for introducing chlorine atoms onto the aromatic ring activated by the methyl group and deactivated by the nitro group.

Experimental Protocol: Synthesis from 4-Nitrotoluene

Step 1: Dichlorination of 4-Nitrotoluene

-

In a suitable reaction vessel, create a mixture of 4-nitrotoluene (1 equivalent) and trichloroisocyanuric acid (~1 equivalent) in concentrated sulfuric acid.

-

Stir the mixture at 60°C for approximately 20 hours. The sulfuric acid acts as both a solvent and a catalyst.

-

After the reaction period, cool the mixture to room temperature (25°C).

-

Carefully pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the resulting mixture through a pad of diatomaceous earth and wash the pad with diethyl ether.

-

Separate the organic layer from the filtrate. Extract the aqueous layer with additional diethyl ether.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1][6]

Step 2: Purification and Final Product Formation

-

Combine the crude product with copper powder and chlorobenzene.

-

Add acetic acid to the mixture and reflux for approximately 20 hours. This step facilitates the desired isomer formation.

-

After cooling, filter the mixture through diatomaceous earth, washing the filter cake with toluene.

-

Wash the filtrate with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final crude product via silica gel column chromatography using hexane as the eluent to yield this compound as a light yellow solid.[1]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by the electronic properties of its substituents. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution (SNAr). However, its meta position relative to the chlorine atoms is a critical factor.

In SNAr reactions, the rate-determining step is the formation of a negatively charged intermediate known as a Meisenheimer complex. For efficient stabilization of this complex, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the nitro group via resonance.[8] In this molecule, the nitro group is meta to both chlorine atoms and thus cannot directly participate in resonance stabilization. This results in a significantly slower SNAr reaction rate compared to its ortho- or para-substituted isomers, often requiring more forcing conditions for substitution to occur.[8]

The compound is incompatible with strong oxidizing agents, reducing agents, and strong bases.[2][9] Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides.[9][10]

Potential Applications in Drug Discovery and Chemical Synthesis

Chlorinated nitroaromatic compounds are foundational building blocks in the synthesis of a wide array of industrial chemicals, including dyes, pesticides, and pharmaceuticals.[11] this compound serves as a valuable intermediate due to its multiple functional groups, which can be selectively transformed.

-

Precursor to Anilines: The nitro group can be readily reduced to an amine (aniline derivative). This transformation is fundamental in drug development, as the resulting 3,5-dichloro-2-methylaniline is a precursor for synthesizing heterocyclic compounds and other complex molecular scaffolds.

-

Nucleophilic Substitution: While challenging, the chlorine atoms can be substituted by various nucleophiles under specific, often high-temperature or catalyst-mediated, conditions. This allows for the introduction of functionalities like alkoxy, amino, or cyano groups.

-

Scaffold for Library Synthesis: For drug discovery professionals, this compound can serve as a starting scaffold. The sequential and selective manipulation of the nitro and chloro groups allows for the generation of diverse compound libraries for high-throughput screening.

Safety, Handling, and Disposal

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as an irritant to the skin, eyes, and respiratory system.[2][5]

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Statement | Reference(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [5] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5] |

Safe Handling Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. Ensure an eyewash station and safety shower are readily accessible.[2][5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles (compliant with EN 166).[5]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[5]

-

Body Protection: Wear a lab coat or long-sleeved clothing.[5]

-

Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

-

-

Handling Practices: Avoid generating dust.[7] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[2] Keep away from incompatible materials such as strong oxidizing agents.[2][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

First Aid and Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2][5]

-

Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[2]

-

Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] Prevent the substance from entering the environment.[7]

Laboratory Safety Workflow

Caption: Recommended safety workflow for handling the title compound.

Spectroscopic and Analytical Characterization

While specific spectral data is not universally published, the structure of this compound allows for predictable analytical signatures. Researchers can request specific analytical data like NMR, HPLC, or LC-MS from commercial suppliers.[13]

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each corresponding to a single proton on the benzene ring. These signals would likely appear as doublets due to meta-coupling. A singlet corresponding to the three protons of the methyl group would also be present in the upfield region.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Bands corresponding to C-Cl stretching would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

References

-

Chemsrc. (n.d.). This compound | CAS#:7149-69-1. Retrieved January 11, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 7149-69-1. Retrieved January 11, 2026, from [Link]

-

Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved January 11, 2026, from [Link]

-

IPCS. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved January 11, 2026, from [Link]

-

Inchem.org. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved January 11, 2026, from [Link]

-

Aarti Industries Limited. (2016, December 21). List of Products and Their Production Capacity. Retrieved January 11, 2026, from [Link]

-

MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2011(1), M716. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dichloro-5-methyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 11, 2026, from [Link]

-

Bonandi, E., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(8), 781-792. Retrieved from [Link]

Sources

- 1. This compound | 7149-69-1 [chemicalbook.com]

- 2. This compound | CAS#:7149-69-1 | Chemsrc [chemsrc.com]

- 3. This compound | CAS 7149-69-1 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.it [fishersci.it]

- 6. echemi.com [echemi.com]

- 7. aarti-industries.com [aarti-industries.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [chemicalsafety.ilo.org]

- 10. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [inchem.org]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. 7149-69-1|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern organic synthesis, 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-69-1) presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and its emerging applications in medicinal chemistry and materials science. By delving into the causality behind its reactivity and providing detailed experimental protocols, this document aims to serve as a practical resource for researchers leveraging this versatile compound in their work.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₂.[1] The benzene ring is functionalized with two chlorine atoms, a methyl group, and a nitro group, leading to a distinct pattern of reactivity.

| Property | Value | Source(s) |

| Molecular Weight | 206.03 g/mol | [1][2] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 62-65 °C | [2] |

| Boiling Point | 280 °C | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 123 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and chlorobenzene. | [4] |

The spatial arrangement of the substituents on the benzene ring dictates its chemical behavior. The electron-withdrawing nature of the two chlorine atoms and the powerful nitro group significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. The methyl group, being ortho to one of the chlorine atoms and meta to the other and the nitro group, also plays a role in directing incoming reagents.

Caption: 2D representation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from the readily available precursor, 4-nitrotoluene.[3] This multi-step synthesis involves chlorination and a subsequent rearrangement.

Synthesis Protocol

Step 1: Chlorination of 4-Nitrotoluene

This step introduces chlorine atoms onto the aromatic ring. The directing effects of the methyl and nitro groups on 4-nitrotoluene lead to a mixture of chlorinated products.

-

Reactants: 4-nitrotoluene, trichloroisocyanuric acid (TCCA), concentrated sulfuric acid.[3]

-

Procedure:

-

A mixture of 4-nitrotoluene (30.3 mmol) and trichloroisocyanuric acid (30.1 mmol) is stirred in concentrated sulfuric acid (25 mL).[3]

-

The reaction mixture is heated to 60 °C and stirred for 20 hours.[3]

-

After cooling to room temperature, the mixture is carefully poured into 100 mL of ice water.[3]

-

The resulting precipitate is collected by filtration through a diatomaceous earth pad and the pad is washed with ether.[3]

-

The organic layer of the filtrate is separated, and the aqueous layer is extracted with ether.[3]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chlorinated product as a light yellow solid.[3]

-

Step 2: Dechlorination and Rearrangement

The crude product from the first step, a mixture of polychlorinated nitrotoluenes, is then subjected to a reaction that selectively removes a chlorine atom and yields the desired product.

-

Reactants: Crude chlorinated product, copper powder, chlorobenzene, acetic acid.[3]

-

Procedure:

-

A mixture of the crude product (from the previous step), copper powder (95.2 mmol), and chlorobenzene (7 mL) is stirred at room temperature for 5 minutes.[3]

-

Acetic acid (4.9 mL) is added, and the reaction mixture is refluxed for 20 hours.[3]

-

After cooling, the mixture is filtered through a diatomaceous earth pad, which is then washed with toluene.[3]

-

The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]

-

The crude product is purified by silica gel column chromatography using hexane as the eluent to afford this compound as a light yellow solid (73% overall yield).[3]

-

Caption: General scheme of a nucleophilic aromatic substitution reaction.

Applications in Pharmaceutical and Agrochemical Synthesis

While specific, publicly disclosed drug synthesis pathways directly utilizing this compound are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. Its role as a "pharmaceutical intermediate" suggests its use in the proprietary synthesis of active pharmaceutical ingredients (APIs). [5]The dichloro-nitro-toluene core is a versatile scaffold for the development of:

-

Kinase Inhibitors: The substituted benzene ring can serve as a core structure for molecules designed to fit into the ATP-binding pocket of kinases, a common target in cancer therapy.

-

Antimicrobial Agents: The introduction of specific functional groups via SNAᵣ can lead to compounds with antibacterial or antifungal properties.

-

Herbicides and Pesticides: Nitroaromatic compounds are known precursors to various agrochemicals. [6]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE). [4]

-

Hazards: Causes skin and serious eye irritation. [7]May be harmful if swallowed or inhaled. [4]* Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. [4]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [4]* In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [7] * Skin: Wash off immediately with plenty of soap and water. [7] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention. [7] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. [7]

-

Conclusion

This compound is a synthetically valuable compound with a rich potential for the construction of complex organic molecules. Its well-defined synthesis and predictable reactivity in nucleophilic aromatic substitution reactions make it an attractive starting material for drug discovery and materials science. Further exploration of its reaction scope and the biological activity of its derivatives is a promising area for future research.

References

-

Chemsrc. (n.d.). This compound | CAS#:7149-69-1. Retrieved January 11, 2026, from [Link]

-

Inchem. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene.

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved January 11, 2026, from [Link]

-

ajeee. (n.d.). View of MOLECULAR STRUCTURE AND VIBRATIONAL CHARACTERIZATION OF 2,6-DICHLORO-4 NITROANILINEUSING BY SPECTROSCOPIC AND COMPUTATIONAL TECHNIQUES. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). 2,6-Dichloro-4-nitrotoluene. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Retrieved January 11, 2026, from [Link]

-

SciSpace. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. Retrieved January 11, 2026, from [Link]

-

RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved January 11, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved January 11, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of 1,3-Dichloro-2-nitrobenzene. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Diamino-4-nitrotoluene. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 11, 2026, from [Link]

-

RSC Publishing. (n.d.). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. Retrieved January 11, 2026, from [Link]

-

Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. Retrieved January 11, 2026, from [Link]

-

PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

IARC Publications. (n.d.). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-nitrotoluene. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrotoluene. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. Retrieved January 11, 2026, from [Link]

Sources

- 1. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 7149-69-1 [chemicalbook.com]

- 4. This compound | CAS#:7149-69-1 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.it [fishersci.it]

1,3-Dichloro-2-methyl-5-nitrobenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 7149-69-1, is a substituted aromatic compound with significant potential as a building block in organic synthesis.[1] Its trifunctional nature, featuring chloro, methyl, and nitro groups, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for a variety of chemical transformations, making a reliable and well-understood synthesis pathway crucial for its application in research and development. This guide provides a detailed technical overview of a primary synthesis route, discusses alternative theoretical pathways, and offers insights into the experimental choices and underlying chemical principles.

Primary Synthesis Pathway: Direct Chlorination of 4-Nitrotoluene

The most direct and documented method for the synthesis of this compound is the direct chlorination of 4-nitrotoluene.[2][3] This approach is advantageous due to the commercial availability of the starting material and the relatively straightforward one-pot reaction conditions.

Reaction Principle

The core of this synthesis is an electrophilic aromatic substitution reaction. The aromatic ring of 4-nitrotoluene is subjected to chlorination. The directing effects of the substituents on the ring are key to the regioselectivity of the reaction. The methyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In this case, the positions ortho to the methyl group (positions 2 and 6) and meta to the nitro group (positions 3 and 5) are the most favorable for electrophilic attack. The combination of these directing effects favors the substitution of chlorine at the 3 and 5 positions, leading to the desired product.

Trichloroisocyanuric acid (TCCA) serves as the chlorinating agent, providing a solid, safer alternative to gaseous chlorine. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the TCCA to generate the active electrophilic chlorine species.

Causality of Experimental Choices

-

Starting Material: 4-Nitrotoluene is an ideal starting material due to its low cost and the favorable directing effects of its substituents for achieving the desired 1,3,5-substitution pattern on the toluene ring.[4]

-

Chlorinating Agent: Trichloroisocyanuric acid (TCCA) is chosen for its ease of handling as a solid and for being a safer source of electrophilic chlorine compared to chlorine gas.[2][3]

-

Solvent and Catalyst: Concentrated sulfuric acid serves multiple purposes. It dissolves the 4-nitrotoluene and TCCA, and it activates the TCCA to generate the potent electrophilic chlorinating agent required for the reaction to proceed on the deactivated nitro-substituted ring.[2][3]

Detailed Experimental Protocol

The following protocol is a synthesis of procedures described in the literature.[2][3]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a condenser, dissolve 4-nitrotoluene in concentrated sulfuric acid.

-

Reagent Addition: To this solution, slowly add trichloroisocyanuric acid (TCCA) in portions, ensuring the temperature is maintained.

-

Reaction: The reaction mixture is then heated to 60°C and stirred for approximately 20 hours.

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured into ice water.

-

Filtration and Extraction: The resulting precipitate is filtered, and the aqueous layer is extracted with a suitable organic solvent such as diethyl ether or methyl t-butyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Data Summary Table

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Amount |

| 4-Nitrotoluene | 137.14 | 1.0 | 4.15 g (30.3 mmol) |

| Trichloroisocyanuric Acid (TCCA) | 232.41 | ~1.0 | 7.00 g (30.1 mmol) |

| Concentrated Sulfuric Acid | 98.08 | Solvent | 25 mL |

| Reaction Conditions | |||

| Temperature | 60°C | ||

| Reaction Time | 20 hours | ||

| Product | |||

| This compound | 206.03 | Yield: ~73-77% |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Approaches: A Theoretical Discussion

While direct chlorination is efficient, other synthetic strategies can be envisioned, offering flexibility and access to related compounds.

Multi-step Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a wide range of substituents onto an aromatic ring via a diazonium salt intermediate.[5][6][7][8][9] A hypothetical pathway to this compound could start from a suitable aniline derivative.

Conceptual Pathway:

-

Starting Material: One could start with 2-methyl-5-nitroaniline.

-

Chlorination: The aniline would first be chlorinated at the position ortho to the amino group and meta to the nitro group.

-

Diazotization: The resulting amino-dichloro-nitrotoluene would then be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt would then be treated with a copper(I) chloride catalyst to replace the diazonium group with a second chlorine atom.[5][6]

This multi-step approach, while longer, offers greater control over the introduction of each substituent and is a cornerstone of aromatic chemistry.[8]

Nitration of 2,6-Dichlorotoluene

Another conceivable route is the nitration of 2,6-dichlorotoluene.[10] The two chlorine atoms are deactivating but ortho-, para-directing. The methyl group is activating and ortho-, para-directing. The position para to the methyl group (position 4) and ortho to both chlorine atoms would be sterically hindered. Therefore, nitration would likely occur at the positions meta to the chlorine atoms and ortho/para to the methyl group. This could potentially lead to a mixture of isomers, including the desired this compound.

Controlling the regioselectivity of this nitration would be a key challenge, and careful optimization of reaction conditions (e.g., temperature, nitrating agent) would be necessary to favor the desired product and minimize the formation of byproducts.[11]

Alternative Pathways Diagram

Caption: Theoretical alternative synthesis pathways for this compound.

Purification and Characterization

Purification of the crude product is essential to obtain this compound of high purity for subsequent applications.

-

Workup: The initial workup involves quenching the reaction in ice water to precipitate the product and remove the bulk of the sulfuric acid.

-

Extraction: Extraction with an organic solvent like diethyl ether separates the product from the aqueous phase.[2][3]

-

Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and isomeric byproducts.[2][3]

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point: To assess the purity of the crystalline solid.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials, and appropriate safety precautions must be taken.

-

Concentrated Sulfuric Acid: Highly corrosive and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Trichloroisocyanuric Acid (TCCA): A strong oxidizing agent and a source of chlorine. Avoid contact with skin and eyes.

-

Chlorinated and Nitrated Aromatic Compounds: These compounds are generally toxic and should be handled with care in a well-ventilated fume hood. May be harmful if inhaled or absorbed through the skin.[4]

Conclusion

The direct chlorination of 4-nitrotoluene using trichloroisocyanuric acid in concentrated sulfuric acid provides an efficient and direct pathway for the synthesis of this compound. This method is well-documented and utilizes readily available starting materials. Understanding the underlying principles of electrophilic aromatic substitution and the directing effects of the substituents is key to the success of this synthesis. While alternative routes involving the Sandmeyer reaction or nitration of dichlorotoluene are theoretically possible, the direct chlorination method remains the most practical approach for obtaining this valuable chemical intermediate.

References

-

Sandmeyer reaction - Wikipedia. [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google P

-

Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

-

M/s. Aarti Industries Limited (Apple Organics Division), Vapi. M/s.Jyoti Om Chemical Research Centre Pvt. Ltd., Ankleshwar. [Link]

-

Synthesis of 3,5-dichloro-nitro-benzene - PrepChem.com. [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google P

- JPH0532589A - Method for nitration of 2,6-dichlorophenol - Google P

- CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google P

-

This compound | CAS#:7149-69-1 | Chemsrc. [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. [Link]

- CN112500295A - Production process of 3, 5-dichloronitrobenzene - Google P

-

Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). - ResearchGate. [Link]

-

PROCESS FOR THE PRODUCTION OF 2,6-DICHLORO-3,5-DI(SECONDARY OR TERTIARY ALKYL)TOLUENE - European Patent Office - EP 0837048 A1 - Googleapis.com. [Link]

-

Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? - Quora. [Link]

-

Mastering Organic Synthesis: The Role of 1,3-Dichloro-2-nitrobenzene. [Link]

- CN102079688A - Method for preparing 2,3-dichlorotoluene - Google P

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 7149-69-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS#:7149-69-1 | Chemsrc [chemsrc.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 1,3-Dichloro-2-methyl-5-nitrobenzene

An In-depth Technical Guide to 1,3-Dichloro-2-methyl-5-nitrobenzene

Authored by: A Senior Application Scientist

Introduction: this compound is a chlorinated nitroaromatic compound that serves as a crucial building block in synthetic organic chemistry. The strategic placement of its functional groups—two chlorine atoms, a methyl group, and a nitro group on a benzene ring—imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of diverse and complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Molecular Structure

A precise understanding of the compound's identity is foundational for any scientific application.

-

Preferred IUPAC Name: this compound[2]

-

CAS Number: 7149-69-1[2]

-

Synonyms: 2,6-Dichloro-4-nitrotoluene[3]

-

InChIKey: RUVCGWLHTVGNGI-UHFFFAOYSA-N[2]

-

Canonical SMILES: CC1=C(Cl)C=C(C=C1Cl)=O[2]

Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and application in experimental setups. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Physical State | Solid, pale yellow solid or crystals.[5] | |

| Melting Point | 62-65 °C[3][5] | |

| Boiling Point | 279.6 ± 35.0 °C at 760 mmHg[5] | |

| Density | 1.5 ± 0.1 g/cm³[3][5] | |

| Solubility | Insoluble in water. Soluble in conventional organic solvents.[6][7] | |

| Flash Point | 123 °C[3] | |

| XLogP3 | 3.4[3] |

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While raw spectral data is not provided here, researchers can obtain reference spectra from chemical databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for confirming the arrangement of protons and carbon atoms. The proton NMR would show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing nitro and chloro groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands would be expected for the C-Cl, C-NO₂ (asymmetric and symmetric stretching), C-H (aromatic and aliphatic), and C=C (aromatic ring) bonds.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight (206.03 g/mol ) and provides fragmentation patterns that are characteristic of the molecule's structure, including the isotopic pattern distinctive of a dichlorinated compound.[4]

Chemical Reactivity and Profile

The reactivity of this compound is governed by the interplay of its substituents on the aromatic ring.

-

Nucleophilic Aromatic Substitution (SₙAr): The two chlorine atoms are potential leaving groups. The strong electron-withdrawing effect of the nitro group, although meta to the chlorine atoms, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr) reactions, albeit less effectively than if it were in an ortho or para position.[8] This allows for the introduction of various nucleophiles to create more complex derivatives.

-

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a cornerstone of synthetic chemistry, as the resulting aniline derivative is a versatile precursor for synthesizing dyes, pharmaceuticals, and other heterocyclic compounds.

-

Stability and Incompatibilities: The compound is generally stable under normal conditions.[9] However, it is incompatible with strong oxidizing agents and strong bases.[5][9]

-

Hazardous Decomposition: Upon heating or combustion, it may decompose to produce toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[5][9]

Synthesis Protocol

A common laboratory-scale synthesis involves the chlorination of 4-nitrotoluene. The following protocol is a representative example.[10]

Expert Insight: The choice of trichloroisocyanuric acid (TCCA) with concentrated sulfuric acid is a potent and effective system for the chlorination of moderately deactivated aromatic rings like 4-nitrotoluene. Sulfuric acid protonates the TCCA, generating a highly electrophilic chlorine species necessary for the reaction to proceed.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine 4-nitrotoluene (1 equivalent) and trichloroisocyanuric acid (approx. 1 equivalent) in concentrated sulfuric acid.

-

Reaction Execution: Stir the mixture at 60°C for approximately 20 hours.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into ice water.

-

Filtration: Filter the resulting mixture through a pad of diatomaceous earth and wash the pad with an organic solvent like diethyl ether.

-

Extraction: Separate the organic layer from the filtrate. Extract the aqueous layer with additional diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Chromatography: Purify the crude product via silica gel column chromatography using a non-polar eluent such as hexane to yield this compound as a light yellow solid.[10]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation.[11] It may be harmful if inhaled, swallowed, or absorbed through the skin.[5]

GHS Hazard and Precautionary Statements:

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation.[11] |

| H319 | Causes serious eye irritation.[11] | |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[11] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[11] |

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[5]

-

Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][11]

-

Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Eyewash stations and safety showers should be readily available.[5]

-

Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).[11]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[11]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[11]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[5][9]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, separated from incompatible materials like strong oxidants and bases.[5][12]

References

-

Chemsrc. (n.d.). This compound | CAS#:7149-69-1. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 7149-69-1. Retrieved from [Link]

-

Fisher Scientific. (2024, March 27). SAFETY DATA SHEET. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

-

Inchem. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloronitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dichloro-2-methyl-. Retrieved from [Link]

- Aarti Industries Limited. (2016, December 21). List of Products and Their Production Capacity.

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dichloro-5-methyl-. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dichloro-2-fluoro-5-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dichloro-. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,3-dichloro-5-nitro-. Retrieved from [Link]

Sources

- 1. CAS 25186-47-4: 1,3-Dichloro-5-methylbenzene | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 7149-69-1 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:7149-69-1 | Chemsrc [chemsrc.com]

- 6. 1,3-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 7. Benzene, 1,3-dichloro-5-nitro- | Cl2C6H3NO2 | CID 12064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 7149-69-1 [chemicalbook.com]

- 11. fishersci.it [fishersci.it]

- 12. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Solubility of 1,3-Dichloro-2-methyl-5-nitrobenzene

Introduction: Understanding the Physicochemical Behavior of a Niche Synthetic Intermediate

1,3-Dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-69-1) is a substituted nitroaromatic compound with a molecular formula of C₇H₅Cl₂NO₂ and a molecular weight of approximately 206.03 g/mol .[1][2] As a niche intermediate in complex organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its solubility characteristics is paramount. Solubility dictates crucial process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation of the final product. This guide provides a comprehensive overview of the solubility profile of this compound, grounded in data from structurally similar compounds and outlining a robust experimental framework for its precise determination.

Physicochemical Properties at a Glance

| Property | Value | Source(s) |

| CAS Number | 7149-69-1 | [1][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][3] |

| Molecular Weight | 206.03 g/mol | [1] |

| Physical State | Pale yellow solid/crystals | [3] |

| Melting Point | 62-65 °C | [3] |

Anticipated Solubility Profile: An Expert Assessment

Direct, publicly available quantitative solubility data for this compound is scarce. However, by examining the solubility of its close structural isomers—dichloronitrobenzenes—we can establish a highly reliable predicted solubility profile. The presence of two chlorine atoms and a nitro group on the benzene ring renders the molecule significantly nonpolar, while the methyl group has a minor influence on its overall polarity.

It is anticipated that this compound will exhibit:

-

Poor aqueous solubility : The hydrophobic nature of the chlorinated benzene ring structure significantly limits its ability to form favorable interactions with polar water molecules.[4]

-

Good solubility in organic solvents : The compound is expected to be soluble in a range of common organic solvents, a characteristic shared by its isomers.[4][5] This includes polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and nonpolar aromatic solvents.

The following sections present quantitative data for closely related isomers to substantiate these predictions.

Solubility Data of Dichloronitrobenzene Isomers in Common Organic Solvents

The solubility of dichloronitrobenzene isomers generally increases with temperature.[6][7] The tables below, derived from studies on 2,3- and 3,4-dichloronitrobenzene, provide a strong indication of the expected solubility ranges for this compound.

Table 1: Mole Fraction Solubility of 2,3-Dichloronitrobenzene and 3,4-Dichloronitrobenzene in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | 2,3-Dichloronitrobenzene (Mole Fraction, x₁) | 3,4-Dichloronitrobenzene (Mole Fraction, x₁) | Reference(s) |

| Methanol | 278.15 | 0.0458 | 0.0553 | [6][7] |

| 283.15 | 0.0571 | 0.0684 | [6][7] | |

| 288.15 | 0.0708 | 0.0841 | [6][7] | |

| 293.15 | 0.0872 | 0.1029 | [6][7] | |

| 298.15 | 0.1069 | 0.1255 | [6][7] | |

| 303.15 | 0.1306 | 0.1526 | [6][7] | |

| Ethanol | 278.15 | 0.0499 | 0.0592 | [6][7] |

| 283.15 | 0.0623 | 0.0732 | [6][7] | |

| 288.15 | 0.0772 | 0.0901 | [6][7] | |

| 293.15 | 0.0952 | 0.1105 | [6][7] | |

| 298.15 | 0.1169 | 0.1351 | [6][7] | |

| 303.15 | 0.1430 | 0.1648 | [6][7] | |

| Ethyl Acetate | 278.15 | 0.2231 | 0.2458 | [7] |

| 283.15 | 0.2638 | 0.2892 | [7] | |

| 288.15 | 0.3099 | 0.3384 | [7] | |

| 293.15 | 0.3621 | 0.3941 | [7] | |

| 298.15 | 0.4210 | 0.4570 | [7] | |

| 303.15 | 0.4873 | 0.5279 | [7] |

Data extracted from studies by Zhao, et al., which utilized a gravimetric method for solubility determination.[7]

Experimental Protocol for the Determination of this compound Solubility

This section outlines a robust, self-validating protocol for the experimental determination of the solubility of this compound. The causality behind each step is explained to ensure methodological transparency and reproducibility.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

1. Materials and Reagents:

-

This compound (purity >95%)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane) of analytical grade or higher.

-

Calibrated analytical balance.

-

Temperature-controlled shaker or water bath.

-

Calibrated thermometer.

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material).

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Experimental Procedure (Isothermal Saturation Method):

-

Rationale: The isothermal saturation method is a reliable gravimetric technique that ensures the solution reaches equilibrium at a constant temperature.[8]

-

Steps:

-

Prepare several sealed vials for each solvent to be tested.

-

Accurately weigh and add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Pipette a known volume or mass of the chosen solvent into each vial.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K).

-

Allow the mixtures to equilibrate for at least 24 hours. Preliminary kinetic studies may be required to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter to remove any suspended particles.

-

Accurately weigh the collected clear, saturated solution.

-

Evaporate the solvent from the collected sample under reduced pressure or in a fume hood.

-

Weigh the remaining solid residue. The difference in mass corresponds to the mass of the solvent.

-

3. Analytical Quantification (HPLC-UV Method):

-

Rationale: HPLC-UV is a robust and widely used technique for the analysis of nitroaromatic compounds due to their strong UV absorbance.[8] This method provides higher accuracy, especially for solvents with low solubility.

-

Steps:

-

Following step 7 of the isothermal saturation method, accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of the calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water. The UV detection wavelength should be set to the absorbance maximum of the compound.

-

Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Calculation and Reporting

The solubility can be expressed in various units:

-

Mass fraction (w₁): w₁ = m₁ / (m₁ + m₂) where m₁ is the mass of the solute and m₂ is the mass of the solvent.

-

Mole fraction (x₁): x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where M₁ and M₂ are the molar masses of the solute and solvent, respectively.

-

Grams per 100 mL ( g/100 mL): Calculated from the concentration determined by the analytical method.

Safety and Handling Precautions

This compound is a hazardous substance.

-

Hazards: Causes skin and eye irritation.[6] May be harmful if swallowed or absorbed through the skin.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid breathing dust or vapors.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9][10]

-

First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes. If ingested, wash out the mouth with water. Seek medical attention in all cases of exposure.[9]

Conclusion and Future Directions

References

-

Chemsrc. This compound | CAS#:7149-69-1. Available from: [Link]

- Zhao, H., et al. Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling.

-

U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

- Chen, J., & Ma, P. Determination and correlation for solubility of aromatic acids in solvents.

-

Solubility of Things. 1,3-Dichloro-5-nitrobenzene | Solubility of Things. Available from: [Link]

- University of Toronto.

-

Wikipedia. 1,3-Dichloro-2-nitrobenzene. Available from: [Link]

- University of Calgary. Solubility of Organic Compounds. (2023-08-31).

-

Inchem.org. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Available from: [Link]

-

Matrix Fine Chemicals. This compound | CAS 7149-69-1. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.it]

- 3. This compound | CAS#:7149-69-1 | Chemsrc [chemsrc.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,3-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [inchem.org]

1,3-Dichloro-2-methyl-5-nitrobenzene spectral analysis

An In-depth Technical Guide to the Spectral Analysis of 1,3-Dichloro-2-methyl-5-nitrobenzene

Introduction

This compound is a substituted aromatic compound with significant utility as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1] Its chemical structure, featuring a combination of electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, presents a unique and illustrative case for spectral analysis. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach.

This guide provides an in-depth analysis of this compound, leveraging foundational principles of spectroscopy to predict and interpret its characteristic spectral data. We will explore Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind spectral features will be explained, offering field-proven insights for researchers, scientists, and drug development professionals. The molecular formula for this compound is C₇H₅Cl₂NO₂ and its molecular weight is approximately 206.03 g/mol .[2]

Molecular Structure and Electronic Effects

The arrangement of substituents on the benzene ring is the primary determinant of the compound's spectral properties. Understanding the electronic influence of each group is the first step in a robust analysis.

-

Nitro Group (-NO₂): A strong electron-withdrawing group through both inductive and resonance effects. It de-shields aromatic protons and carbons, shifting their signals to higher frequencies (downfield) in NMR spectra.[3] It also gives rise to very strong, characteristic stretching bands in IR spectroscopy.[4]

-

Chlorine Atoms (-Cl): Halogens are electron-withdrawing through induction but weakly electron-donating through resonance. Their net effect is de-shielding. In mass spectrometry, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is a critical diagnostic tool.[5]

-

Methyl Group (-CH₃): An electron-donating group through induction and hyperconjugation. It shields aromatic protons and carbons, causing upfield shifts in NMR spectra.

The interplay of these groups dictates the precise chemical environment of each atom in the molecule.

Caption: Molecular Structure of this compound.

Synthesis Overview and Purity Considerations

A common synthesis route for this compound starts with 4-nitrotoluene.[6][7] The process involves chlorination using reagents like trichloroisocyanuric acid in the presence of sulfuric acid.[6] Understanding this pathway is crucial for anticipating potential impurities. Incomplete chlorination could leave starting material or mono-chlorinated species. Over-chlorination or side reactions could introduce other isomers. Therefore, the analytical methods described must be capable of distinguishing the target compound from these potential byproducts.

Infrared (IR) Spectral Analysis

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum is dominated by the strong absorptions of the nitro group and characteristic bands from the substituted aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Typical for sp² C-H bonds on a benzene ring. |

| ~2960 - 2850 | Weak | Aliphatic C-H Stretch | Arises from the methyl (-CH₃) group. |

| ~1550 - 1520 | Very Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and intense band for nitroaromatic compounds.[4] |

| ~1350 - 1330 | Very Strong | Symmetric NO₂ Stretch | The second key diagnostic peak for the nitro group.[4] |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~1100 - 1000 | Strong | C-Cl Stretch | The exact position is influenced by the overall substitution pattern. |

| ~900 - 800 | Strong | C-H Out-of-Plane Bending | The specific frequency is diagnostic of the substitution pattern on the benzene ring (in this case, 1,2,3,5-substitution). |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton, confirming the connectivity and chemical environment of each hydrogen and carbon atom.

¹H NMR Analysis

The proton NMR spectrum is expected to show two signals in the aromatic region and one signal in the aliphatic region. The strong de-shielding effect of the nitro group and the weaker de-shielding from the chlorine atoms will shift the aromatic protons significantly downfield.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Doublet (d) | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant de-shielding. It is split by the adjacent H-4 proton (meta-coupling, J ≈ 2-3 Hz). |

| ~7.6 - 7.8 | Doublet (d) | 1H | H-4 | This proton is ortho to a chlorine atom and para to the other, as well as meta to the nitro group. It will be less de-shielded than H-6. It shows meta-coupling to H-6 (J ≈ 2-3 Hz). |

| ~2.5 | Singlet (s) | 3H | -CH₃ | The methyl group protons are adjacent to two chlorine atoms, which will cause a downfield shift compared to toluene (δ ≈ 2.3 ppm). There are no adjacent protons, so the signal is a singlet. |

Causality Note: The predicted chemical shifts are based on established substituent effects on the benzene ring. For instance, the ortho and para positions relative to a nitro group in nitrobenzene are significantly de-shielded (δ ≈ 8.2 and 7.7 ppm, respectively).[3] The presence of other substituents modulates these values.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituent and its electronic effects.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Predicted Shift (δ, ppm) | Assignment | Rationale |